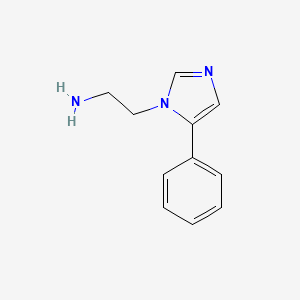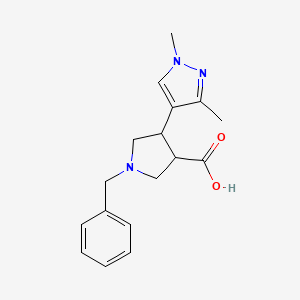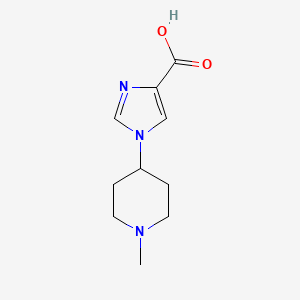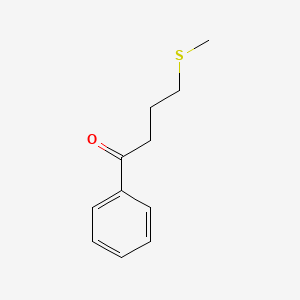![molecular formula C9H16Cl2N2O B13225806 [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride: is a chemical compound with the molecular formula C9H15Cl2N2O It is a derivative of hydrazine and is characterized by the presence of a methoxyphenyl group attached to the ethyl hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ethylating agent. One common method includes the use of ethyl bromide or ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also employed in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its potential use in the treatment of certain diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylhydrazine hydrochloride
- Phenylhydrazine
- 4-Methoxyphenylhydrazine monohydrochloride
Comparison: Compared to similar compounds, [1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride exhibits unique reactivity due to the presence of the ethyl group. This structural difference can influence its chemical behavior and biological activity, making it distinct from other hydrazine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
Eigenschaften
Molekularformel |
C9H16Cl2N2O |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;;/h3-7,11H,10H2,1-2H3;2*1H |
InChI-Schlüssel |
PSQLGZOEJNZSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)

![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)


![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)

